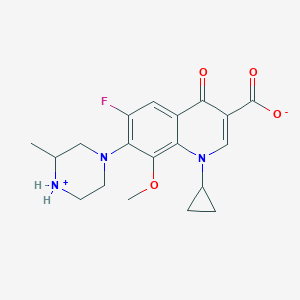

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOMFCQGDBHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gatifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.31e-01 g/L | |

| Record name | Gatifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112811-59-3 | |

| Record name | Gatifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gatifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 185 °C | |

| Record name | Gatifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Gatifloxacin S Molecular Mechanism of Antimicrobial Action

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Bacterial DNA gyrase, a type II topoisomerase, plays a vital role in controlling DNA topology by introducing negative supercoils into bacterial DNA. patsnap.commdpi.com This process is essential for DNA replication and transcription, as it enables the unwinding of the double helix and facilitates the progression of the replication fork. patsnap.com Gatifloxacin targets DNA gyrase, inhibiting its function. drugbank.comasianjpr.compatsnap.com

Elucidation of Inhibitory Activities Against Bacterial DNA Gyrase

Studies have determined the inhibitory activities of gatifloxacin against bacterial DNA gyrase. For instance, gatifloxacin demonstrated potent inhibitory activity against Escherichia coli DNA gyrase with a 50% inhibitory concentration (IC50) of 0.109 μg/ml. nih.govasm.orgnih.govmedchemexpress.com This highlights its effectiveness in inhibiting this essential bacterial enzyme.

Comparative Selectivity for Bacterial DNA Gyrase versus Mammalian Topoisomerase II

Gatifloxacin exhibits a high selectivity for bacterial type II topoisomerases compared to mammalian topoisomerase II. nih.govasm.orgnih.gov The IC50 of gatifloxacin for HeLa cell topoisomerase II was significantly higher (265 μg/ml) than its IC50 values for bacterial enzymes like S. aureus topoisomerase IV (13.8 μg/ml) and E. coli DNA gyrase (0.109 μg/ml). nih.govasm.orgnih.govmedchemexpress.com The ratio of the IC50 for HeLa cell topoisomerase II to that for bacterial enzymes was more than 2,400 times higher, indicating a substantially greater selectivity for bacterial targets. nih.govasm.orgnih.gov This differential activity is a key factor in the drug's ability to target bacterial cells with less impact on host cells.

Here is a table summarizing the inhibitory activities:

| Enzyme | Species | IC50 (μg/ml) | Source |

| Topoisomerase IV | S. aureus | 13.8 | nih.govasm.orgnih.govmedchemexpress.com |

| DNA Gyrase | E. coli | 0.109 | nih.govasm.orgnih.govmedchemexpress.com |

| Topoisomerase II | HeLa cells | 265 | nih.govasm.orgnih.govmedchemexpress.com |

Molecular Interaction with GyrA Subunit and Bacterial DNA

Gatifloxacin targets the A subunit of DNA gyrase. patsnap.compatsnap.com By binding to the GyrA subunit, gatifloxacin inhibits the enzyme's ability to re-ligate cleaved DNA strands. patsnap.compatsnap.com This interaction stabilizes the transient double-strand breaks introduced by DNA gyrase, leading to the accumulation of double-stranded breaks in the bacterial chromosome. patsnap.com Fluoroquinolones, including gatifloxacin, poison cells by trapping DNA gyrase and topoisomerase IV on chromosomes as quinolone-enzyme-DNA complexes. nih.gov These complexes block the movement of replication forks and transcription complexes. researchgate.net Fluoroquinolones bind to a region near tyrosine-122 in the N-terminal domain of the GyrA subunits, forming a ternary complex that blocks movement over the replication fork. mdpi.com

Allele-Specific Enhancement of Inhibition Against Resistant Gyrase Mutants

The C-8-methoxy group of gatifloxacin contributes to enhanced activity against resistant gyrase mutants. nih.govasm.org Studies using isogenic sets of quinolone-resistant gyrA mutants of Escherichia coli have shown that the C-8-methoxy group lowered the resistance due to mutations, particularly those mapping in α-helix 4 of the GyrA subunit, which is thought to interact with DNA. nih.govasm.org This suggests that the C-8-methoxy group facilitates the attack of gatifloxacin on these resistant gyrase variants. nih.gov

Influence of the C-8 Methoxy (B1213986) Group on DNA Gyrase Inhibition

The presence of a methoxy group at the C-8 position of the quinolone ring in gatifloxacin is associated with enhanced inhibitory activity against bacterial DNA gyrase. researchgate.netoup.comnih.govnih.gov This structural feature appears to contribute to increased potency against Gram-positive bacteria and improved activity against DNA gyrase mutants. oup.comresearchgate.net Studies comparing gatifloxacin (C-8-methoxy) with compounds lacking this group (C-8-H), such as ciprofloxacin (B1669076) and AM1121, have shown that the C-8-methoxy compounds exhibit higher inhibitory activity against DNA gyrase. nih.govnih.gov Specifically, the inhibitory activities of C-8-methoxy compounds against DNA gyrase were approximately six times higher than those of their C-8-H counterparts in Staphylococcus aureus. nih.gov This enhancement of DNA gyrase inhibition is considered a possible mechanism underlying the potent antibacterial activity of gatifloxacin. nih.gov

In Silico Modeling and Docking Studies of Gatifloxacin-DNA Gyrase Complexes

In silico studies, including molecular modeling and docking, have been conducted to investigate the interaction between gatifloxacin and bacterial DNA gyrase. These studies aim to understand the binding modes and affinities of gatifloxacin with the enzyme. academicjournals.orgacademicjournals.orgresearchgate.nettandfonline.com Docking calculations have been used to predict the interaction between gatifloxacin and the "Quinolone Resistance Determining Region" (QRDR) of E. coli DNA Gyrase-A. researchgate.netitmedicalteam.pl These studies can help identify critical amino acid residues involved in the binding of quinolones to DNA gyrase, such as Asp87, Thr88, Arg91, and Met92 in E. coli. jppres.com Molecular modeling has also been used to elucidate the hypothetical structures of enzymes like Mycobacterium tuberculosis DNA gyrase and investigate the binding affinities of gatifloxacin analogs. tandfonline.com These computational approaches provide valuable insights into the molecular basis of gatifloxacin's interaction with its target enzyme.

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV, a type II topoisomerase, plays a crucial role in bacterial cell division, primarily by decatenating (separating) the interlinked daughter chromosomes after DNA replication. patsnap.compatsnap.com Inhibition of this enzyme by gatifloxacin disrupts this essential segregation process, contributing significantly to the drug's bactericidal activity. patsnap.compatsnap.com

Elucidation of Inhibitory Activities Against Bacterial Topoisomerase IV

Research has elucidated the inhibitory activities of gatifloxacin against bacterial type II topoisomerases, including topoisomerase IV. Studies comparing gatifloxacin with other quinolones have shown its potent inhibitory effects on bacterial topoisomerase IV. nih.gov Gatifloxacin binds to the B subunit of topoisomerase IV, preventing its ability to relax supercoiled DNA and decatenate chromosomes. patsnap.com The inhibitory activities of quinolones against bacterial type II topoisomerases, such as Staphylococcus aureus topoisomerase IV and Escherichia coli DNA gyrase, have been shown to correlate significantly with their antibacterial activities. nih.gov

Comparative Inhibition of Topoisomerase IV Across Diverse Bacterial Species

Gatifloxacin demonstrates inhibitory activity against topoisomerase IV in a range of bacterial species. While fluoroquinolones generally target DNA gyrase as the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, the specific preference can vary depending on the quinolone and bacterial species. asm.orgoup.com For instance, while some compounds like gatifloxacin target gyrase in Streptococcus pneumoniae, they appear to target topoisomerase IV in Staphylococcus aureus. asm.org Studies have shown gatifloxacin to be highly active against various bacterial species, including Staphylococcus aureus and Escherichia coli, with demonstrated minimum inhibitory concentrations (MICs). ontosight.aipsu.edu

Data illustrating the comparative inhibitory activities of gatifloxacin against topoisomerase IV in different bacterial species, often measured by IC50 (50% inhibitory concentration) values, highlights its potency. For example, gatifloxacin has shown potent inhibitory activity against S. aureus topoisomerase IV. nih.gov

| Bacterial Species | Target Enzyme | IC50 (μg/ml) | Source |

| Staphylococcus aureus | Topoisomerase IV | 13.8 | nih.gov |

| Escherichia coli | DNA Gyrase | 0.109 | nih.gov |

Note: While the table includes DNA Gyrase data for comparison as per the source, the focus remains on Topoisomerase IV inhibition.

The Dual-Targeting Strategy in Fluoroquinolones and Gatifloxacin's Role

Fluoroquinolones, including gatifloxacin, employ a dual-targeting strategy, inhibiting both bacterial DNA gyrase and topoisomerase IV. patsnap.comnih.govwikipedia.orgwikidata.orgontosight.ai This dual action is crucial for their broad-spectrum activity and helps mitigate the development of bacterial resistance. patsnap.comdovepress.com DNA gyrase is primarily involved in introducing negative supercoils into DNA, essential for replication and transcription, while topoisomerase IV is key for chromosome segregation during cell division. patsnap.compatsnap.compatsnap.com By inhibiting both enzymes, gatifloxacin effectively disrupts critical DNA processes. patsnap.compatsnap.compatsnap.comnih.gov Gatifloxacin binds to specific subunits of these enzymes – the A subunit of DNA gyrase and the B subunit of topoisomerase IV – preventing the religation of cleaved DNA strands. patsnap.compatsnap.com This dual targeting reduces the likelihood of resistance developing through a single mutation in either target enzyme, as concomitant mutations in both genes would be required. dovepress.com

Downstream Effects on Bacterial DNA Replication, Transcription, Repair, and Recombination

The inhibition of DNA gyrase and topoisomerase IV by gatifloxacin leads to significant downstream effects on essential bacterial DNA processes. These enzymes are fundamental for DNA replication, transcription, repair, and recombination. patsnap.comdrugbank.compatsnap.compatsnap.comnih.govfrontiersin.orgwikipedia.orgwikidata.orgontosight.ai By stabilizing the cleaved DNA-enzyme complexes, gatifloxacin effectively blocks the movement of the DNA replication fork, halting DNA replication. oup.comnih.gov This disruption also impedes transcription. patsnap.compatsnap.comontosight.ai The accumulation of DNA strand breaks due to the stabilized cleavage complexes triggers the bacterial SOS response; however, if the damage is overwhelming, it can lead to mutagenesis or cell death. acs.org The inhibition of topoisomerase IV specifically interferes with the segregation of replicated chromosomes, leading to catastrophic outcomes during cell division. patsnap.com

Investigation of Bactericidal Action Mechanisms Independent of Bacterial Growth Phase

Studies have investigated the bactericidal action of gatifloxacin and its independence from the bacterial growth phase. Unlike some other quinolones whose killing activity can be influenced by the metabolic state of the bacteria or the inhibition of protein/RNA synthesis, gatifloxacin has demonstrated the ability to kill bacteria regardless of their metabolic state. researchgate.netnih.govoup.com Research comparing gatifloxacin with other quinolones like ciprofloxacin and norfloxacin (B1679917) has shown that gatifloxacin's killing was not influenced by the addition of bacterial protein or RNA synthesis inhibitors against tested strains. researchgate.netnih.govoup.com Gatifloxacin was also found to be effective in killing non-dividing Staphylococcus and E. coli cells. researchgate.netnih.govoup.com This suggests that gatifloxacin's mechanism of killing action is not solely dependent on the bacterial life cycle. researchgate.net

In Vitro Antimicrobial Spectrum and Potency of Gatifloxacin

Activity Against Gram-Positive Bacterial Isolates

Gatifloxacin exhibits notable activity against a variety of Gram-positive bacteria, including those that may show reduced susceptibility to other antimicrobial agents. oup.comnih.govnih.govpsu.edu

Staphylococcus Species: Methicillin-Susceptible and Coagulase-Negative Staphylococci

Gatifloxacin is highly active against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-susceptible coagulase-negative staphylococci. oup.comnih.govpsu.edutandfonline.com Studies have shown gatifloxacin to be more potent than ciprofloxacin (B1669076) and ofloxacin (B1677185) against MSSA and methicillin-susceptible Staphylococcus epidermidis, Staphylococcus haemolyticus, and Staphylococcus saprophyticus. oup.com Modal MIC90 values for gatifloxacin against these methicillin-susceptible strains were typically low, often around 0.12 mg/L. oup.com

Against methicillin-resistant Staphylococcus aureus (MRSA), the potency of quinolones, including gatifloxacin, is significantly reduced, with MIC90 values increasing substantially compared to susceptible strains. oup.comtandfonline.com Gatifloxacin demonstrated moderate activity against MRSA, inhibiting a percentage of strains at its susceptibility breakpoint. nih.gov Similarly, the susceptibility of coagulase-negative staphylococci to gatifloxacin can be variable, with higher MIC90 values observed for strains resistant to methicillin (B1676495) and/or ciprofloxacin. tandfonline.com

Table 1: In Vitro Activity of Gatifloxacin Against Staphylococcus Species

| Organism | Susceptibility Status | Gatifloxacin MIC90 (mg/L) | Comparator MIC90s (mg/L) (Ciprofloxacin, Ofloxacin) | Source |

| Staphylococcus aureus | Methicillin-Susceptible | 0.25, ≤ 0.33 | 0.25–0.5 (Cipro, Oflo) | oup.comnih.govtandfonline.com |

| Staphylococcus aureus | Methicillin-Resistant | 4, ≥ 32 | >16 (Quinolones), ≥ 4-16 (Cipro) | oup.comnih.govtandfonline.com |

| Staphylococcus epidermidis | Methicillin-Susceptible | 0.12, ≤ 2 | 0.25–0.5 (Quinolones), 8 (Levo), 32 (Cipro) | oup.comnih.govreviewofophthalmology.comupmc.com |

| Coagulase-Negative Staphylococci | Methicillin-Susceptible | 0.12 - 0.5 | tandfonline.com | |

| Coagulase-Negative Staphylococci | Methicillin-Resistant | 2 - 12 | tandfonline.com |

Note: MIC90 values may vary depending on the specific study, isolate source, and testing methodology.

Streptococcus Species: Streptococcus pneumoniae (including penicillin non-susceptible strains) and Viridans Group Streptococci

Gatifloxacin is highly active against Streptococcus pneumoniae, including strains with reduced susceptibility or resistance to penicillin. oup.comnih.govoup.comnih.govnih.govasm.orgnih.govscielo.broup.comnih.gov Its activity against pneumococci is generally comparable to or better than that of older fluoroquinolones like ciprofloxacin and ofloxacin. oup.comupmc.comnih.govoup.com The MIC90 for gatifloxacin against S. pneumoniae is consistently low, reported around 0.5 mg/L, regardless of penicillin susceptibility. oup.comnih.govnih.govasm.orgnih.govoup.com Studies have shown gatifloxacin to be the most active agent tested against streptococci, including penicillin-nonsusceptible S. pneumoniae. nih.gov

Against Viridans group streptococci, gatifloxacin also demonstrates good activity. nih.govnih.govpsu.edu MIC90 values for gatifloxacin against Viridans group streptococci have been reported at ≤ 1.0 mg/L and 0.5 mg/mL, comparable to imipenem. nih.govnih.gov

Table 2: In Vitro Activity of Gatifloxacin Against Streptococcus Species

| Organism | Susceptibility Status | Gatifloxacin MIC90 (mg/L) | Comparator MIC90s (mg/L) (Penicillin, Ciprofloxacin, Ofloxacin, Levofloxacin) | Source |

| Streptococcus pneumoniae | All strains | 0.19, 0.5, 0.78, 1.0 | 2-4 (Cipro, Oflo), 1 (Levo) | oup.comnih.govoup.comupmc.comasm.orgnih.govscielo.broup.com |

| Streptococcus pneumoniae | Penicillin Non-susceptible | 0.5, 1.0 | 2-4 (Cipro, Oflo) | oup.comnih.govnih.govnih.govnih.govoup.com |

| Viridans Group Streptococci | Not specified | ≤ 1.0, 0.5 | 2-4 (Cipro, Oflo), 0.5 (Imipenem) | oup.comnih.govnih.govnih.gov |

| Streptococcus pyogenes | Not specified | 0.78 | oup.comoup.com | |

| Beta-haemolytic Streptococci | Macrolide sensitive/resistant | ≤ 0.5 | nih.gov |

Note: MIC90 values may vary depending on the specific study, isolate source, and testing methodology.

Enterococcus Species: Enterococcus faecalis and Enterococcus faecium

Gatifloxacin shows activity against Enterococcus species, including Enterococcus faecalis and some strains of Enterococcus faecium. oup.comoup.comnih.govoup.com Its potency against enterococci is generally considered moderate compared to its activity against staphylococci and streptococci. nih.gov

Against Enterococcus faecalis, gatifloxacin has demonstrated activity with reported MIC50 and MIC90 values of 0.5 and 1 mg/L, respectively. oup.comoup.com Some studies indicate that gatifloxacin was more active than other quinolones against Enterococcus faecalis. oup.comoup.com Against Enterococcus faecium, gatifloxacin is less potent than against E. faecalis, with a reported MIC90 of 4 mg/L against some strains. oup.comoup.comscienceopen.com Resistance to gatifloxacin has been observed in some E. faecalis isolates, particularly uropathogenic strains, with high MIC90 values reported in some studies. oup.cominternationalscholarsjournals.com All five fluoroquinolones tested in one study, including gatifloxacin, had poor activity against Enterococcus faecium. jmilabs.com

Table 3: In Vitro Activity of Gatifloxacin Against Enterococcus Species

| Organism | Susceptibility Status | Gatifloxacin MIC50 (mg/L) | Gatifloxacin MIC90 (mg/L) | Comparator MIC90s (mg/L) | Source |

| Enterococcus faecalis | Not specified | 0.5 | 1, ≤ 1.0, 25 | Lower potency with Cipro, Oflo | oup.comoup.comnih.govoup.com |

| Enterococcus faecium | Not specified | 1 | 4, >8 | Lower potency with Cipro, Oflo, Poor activity with other FQs | oup.comoup.comscienceopen.comjmilabs.com |

Note: MIC values may vary depending on the specific study, isolate source, and testing methodology.

Other Gram-Positive Organisms: Aerococcus, Listeria monocytogenes, Micrococcus, Stomatococcus mucilaginous, Bacillus, and Rhodococcus equi

Gatifloxacin has demonstrated activity against a range of other Gram-positive organisms. nih.govpsu.eduscilit.com It has been shown to inhibit all tested isolates of Aerococcus, Listeria monocytogenes, Micrococcus, Stomatococcus mucilaginous, Bacillus, and Rhodococcus equi at low concentrations (≤ 2 mg/L). nih.govpsu.edu Gatifloxacin was reported as the most potent agent against Listeria monocytogenes compared to other tested agents in one study. oup.com

Activity Against Gram-Negative Bacterial Isolates

Gatifloxacin retains broad-spectrum activity against Gram-negative bacteria, although its potency relative to some other fluoroquinolones can vary depending on the specific organism. oup.comnih.govoup.comnih.govnih.gov

Enterobacteriaceae: Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes

Gatifloxacin is active against many members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella species, and Enterobacter species. oup.comnih.govoup.comoup.comnih.govnih.govpsu.edutandfonline.comoup.comnih.gov Against most Enterobacteriaceae, gatifloxacin MIC90s typically range from 0.06 to 0.5 mg/L. oup.comscienceopen.com

For Escherichia coli, gatifloxacin demonstrates good activity. oup.comoup.comnih.govpsu.edunih.gov While ciprofloxacin was often more potent against E. coli, gatifloxacin inhibited a high percentage of isolates at low concentrations (≤ 1 mg/L). nih.gov MIC90 values for E. coli have been reported at ≤ 0.39 mg/L and ≤ 0.5 mg/mL. oup.comoup.comnih.gov Against ciprofloxacin-resistant E. coli, gatifloxacin showed some reduced susceptibility but may still be useful. researchgate.netnih.gov

Gatifloxacin is also active against Klebsiella pneumoniae. oup.comoup.comnih.govpsu.edunih.gov MIC90 values for K. pneumoniae have been reported at ≤ 0.39 mg/L, ≤ 0.5 µg/ml, and 0.78 mg/L. oup.comoup.comtandfonline.com

Against Enterobacter aerogenes, gatifloxacin has shown activity. psu.edunih.gov MIC90 values for Enterobacter aerogenes were reported to be one fourth to one fifth the values for moxifloxacin (B1663623) in one study. nih.govresearchgate.net

Table 4: In Vitro Activity of Gatifloxacin Against Select Enterobacteriaceae

| Organism | Susceptibility Status | Gatifloxacin MIC90 (mg/L) | Comparator MIC90s (mg/L) (Ciprofloxacin, Ofloxacin, Moxifloxacin) | Source |

| Escherichia coli | Not specified | ≤ 0.39, ≤ 0.5, ≤ 1.0, 2 | Generally more potent with Cipro | oup.comoup.comnih.govnih.govjmilabs.comnih.govoup.com |

| Escherichia coli | Ciprofloxacin-resistant | >16 | >8 (Cipro) | researchgate.netnih.govjmilabs.com |

| Klebsiella pneumoniae | Not specified | ≤ 0.39, ≤ 0.5, 0.78, 8 | Comparable to other quinolones, 2 (Moxifloxacin) | oup.comoup.comnih.govtandfonline.comjmilabs.comnih.gov |

| Enterobacter aerogenes | Not specified | One fourth to one fifth of Moxifloxacin | Higher with Moxifloxacin | psu.edunih.govresearchgate.netasm.org |

Note: MIC90 values may vary depending on the specific study, isolate source, and testing methodology.

Pseudomonas Species: Pseudomonas aeruginosa, Pseudomonas fluorescens, Pseudomonas stutzeri

Gatifloxacin exhibits activity against Pseudomonas species, although its potency compared to other fluoroquinolones like ciprofloxacin can vary. Against Pseudomonas aeruginosa, gatifloxacin and ofloxacin have shown similar anti-pseudomonal potency, while ciprofloxacin has demonstrated two- to eight-fold greater potency in some studies. nih.govoup.com MIC90 values for P. aeruginosa have been reported around 4 mg/L for gatifloxacin and ofloxacin, while ciprofloxacin MIC90s were lower. oup.com In one study, intermediate susceptibility (MIC of 4 µg/ml) to gatifloxacin was noted in one isolate of P. aeruginosa. nih.gov

For Pseudomonas fluorescens and Pseudomonas stutzeri, gatifloxacin MIC90s were reported as 8 mg/L and 0.25 mg/L, respectively, which were the same as ofloxacin MIC90s. oup.com Ciprofloxacin MIC90s were four- to eight-fold lower against these species. oup.com

Synergistic killing effects have been observed with gatifloxacin in combination with other antimicrobial agents against P. aeruginosa and P. stutzeri. For P. aeruginosa, combinations with imipenem, aztreonam, or piperacillin (B28561) were most often synergistic. nih.gov Against P. stutzeri, synergism was noted with combinations including aztreonam, piperacillin, or amikacin. nih.gov

Haemophilus influenzae and Moraxella catarrhalis

Gatifloxacin is highly potent against Haemophilus influenzae and Moraxella catarrhalis. nih.govtandfonline.comscielo.br Studies have reported very low MIC50 and MIC90 values for gatifloxacin against these pathogens, often ≤0.03 µg/ml. nih.gov Gatifloxacin has been described as one of the most active agents tested against H. influenzae. nih.gov Compared to other fluoroquinolones, gatifloxacin's activity against H. influenzae and M. catarrhalis is excellent, with MIC90 values significantly lower than susceptibility breakpoints. nih.govuwi.edu

Neisseria gonorrhoeae

Gatifloxacin demonstrates exquisite potency against Neisseria gonorrhoeae, with reported MIC90 values as low as 0.016–0.25 mg/L. tandfonline.comoup.com

Acinetobacter Species: Acinetobacter lwoffi, Acinetobacter baumanii

Gatifloxacin shows good potency against Acinetobacter species. oup.comscielo.br Specifically, it has been reported to be very active against Acinetobacter lwoffi, with a MIC100 of 0.12 mg/L in one study. karger.comnih.gov Moderate activity has been observed against Acinetobacter baumanii. karger.comnih.gov MIC90 values for Acinetobacter species have ranged from 0.5 to 1 mg/L. oup.com While gatifloxacin has activity, some studies indicate that Acinetobacter species can be less susceptible to fluoroquinolones, including gatifloxacin, compared to other Gram-negative organisms. tandfonline.comkarger.comnih.govdoi.org

Stenotrophomonas maltophilia and Burkholderia cepacia

The activity of gatifloxacin against Stenotrophomonas maltophilia and Burkholderia cepacia can be variable. Gatifloxacin has shown greater potency against S. maltophilia compared to ciprofloxacin or ofloxacin. oup.comnih.gov MIC50 and MIC90 values for gatifloxacin against S. maltophilia have been reported as 1 and 4 mg/L, respectively, in one study, and 0.5 and 12 µg/mL in another. oup.commdpi.com Susceptibility rates of S. maltophilia to gatifloxacin have been reported around 71%. nih.govresearchgate.netasm.org Time-kill studies have indicated that gatifloxacin can be bactericidal against S. maltophilia at concentrations equivalent to twice or four times the MIC. nih.govasm.org

Against Burkholderia cepacia, gatifloxacin and ciprofloxacin have shown comparable, though often poor, potencies, with MIC50s and MIC90s around 4 and 8 mg/L. oup.comoup.com All three quinolones (gatifloxacin, ciprofloxacin, and ofloxacin) have been reported as equipotent against B. cepacia with MIC90s of 8 mg/L. nih.gov However, some studies indicate that susceptibility of Burkholderia species to gatifloxacin can be lower compared to other agents like trimethoprim/sulfamethoxazole or meropenem. scielo.brresearchgate.net Synergistic killing against B. cepacia strains has been observed with gatifloxacin in combination with ceftazidime (B193861) or aztreonam, even in strains non-susceptible to one of the agents. nih.gov

Alcaligenes xylosoxidans

Alcaligenes xylosoxidans strains have been reported as relatively resistant to gatifloxacin and other tested quinolones. karger.comnih.gov However, earlier studies indicated that gatifloxacin had good potency against Alcaligenes species, with MIC90s around 1 mg/L. oup.comoup.com

Activity Against Atypical Bacterial Pathogens

Gatifloxacin possesses excellent activity against atypical bacterial pathogens, including Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella species. nih.govtandfonline.comscielo.brscielo.brresearchgate.net

Against Mycoplasma and Ureaplasma species, gatifloxacin has demonstrated potent in vitro activity, often exhibiting at least eight-fold better anti-chlamydial and anti-mycoplasma potency compared to comparator quinolones. nih.govoup.com MIC90s for gatifloxacin against mycoplasma have been reported as low as 0.13 mg/L. nih.govoup.com Gatifloxacin was found to be four- to eight-fold more potent than ciprofloxacin and ofloxacin against ureaplasma, although higher MICs for ureaplasma may be influenced by the test medium pH. oup.com Gatifloxacin has shown high in vitro eradication rates against Mycoplasma genitalium. oup.com While some studies suggest gatifloxacin might be highly bactericidal against mycoplasmal and ureaplasmal species, others indicate bacteriostatic activity against Mycoplasma hominis. oup.comnih.gov

Gatifloxacin is also highly potent against Legionella species, with reported MIC90s between 0.03 and 0.06 mg/L. nih.govoup.com Similarly, it shows excellent activity against Chlamydia species. nih.govnih.govtandfonline.com

Interactive Data Tables

Here are some interactive data tables summarizing MIC data for Gatifloxacin against selected organisms discussed:

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Source |

| Pseudomonas aeruginosa | 2 | 4 | oup.com |

| Pseudomonas fluorescens | - | 8 | oup.com |

| Pseudomonas stutzeri | - | 0.25 | oup.com |

| Haemophilus influenzae | ≤0.03 | ≤0.03 | nih.gov |

| Moraxella catarrhalis | ≤0.03 | ≤0.03 | nih.gov |

| Neisseria gonorrhoeae | - | 0.016–0.25 | tandfonline.comoup.com |

| Acinetobacter spp. | - | 0.5–1 | oup.comoup.com |

| Acinetobacter lwoffi | 0.06 | 0.12 | oup.com |

| Acinetobacter baumanii | - | - | karger.comnih.gov |

| Stenotrophomonas maltophilia | 1 | 4 | oup.com |

| Burkholderia cepacia | 4 | 8 | oup.comoup.com |

| Alcaligenes spp. | 0.5 | 1 | oup.comoup.com |

| Mycoplasma spp. | - | 0.13 | nih.govoup.com |

| Legionella spp. | - | 0.03–0.06 | nih.govoup.com |

Note: MIC values can vary between studies depending on methodology, isolate source, and comparator agents used.

Mycobacteria: Mycobacterium tuberculosis, Mycobacterium fortuitum Group, Mycobacterium chelonae, Mycobacterium avium-intracellulare

Gatifloxacin has shown activity against certain mycobacteria. It has been reported to be more potent against Mycobacterium tuberculosis compared to ciprofloxacin and ofloxacin, with an MIC90 of 0.25 mg/L. oup.comscienceopen.com Studies evaluating the activity against rapidly growing mycobacteria (RGM) found that gatifloxacin inhibited 90% of Mycobacterium fortuitum group isolates at ≤0.12 μg/ml and 90% of Mycobacterium chelonae isolates at ≤4 μg/ml. nih.govasm.orgnih.gov Gatifloxacin was generally fourfold more active than ciprofloxacin against these RGM. nih.govasm.org For the M. fortuitum group, 100% of isolates tested in one study were susceptible to gatifloxacin at MICs of ≤0.5 μg/ml. asm.org Against M. chelonae isolates, 97% were susceptible or intermediate to gatifloxacin at an MIC of ≤4 μg/ml in one study. asm.org However, some studies on isolates from specific geographic areas, such as Brazil, have indicated that many M. chelonae and M. abscessus isolates from infectious keratitis were resistant to fluoroquinolones, including gatifloxacin, with MIC90s greater than 32 μg/mL. unifesp.br

Gatifloxacin demonstrated poor potency against Mycobacterium avium-intracellulare compared to M. tuberculosis, although it was still more active than comparator quinolones like ciprofloxacin and ofloxacin against M. avium-intracellulare strains. oup.comscienceopen.comoup.com In one study, the in vitro activity of gatifloxacin against M. avium was found to be less than that of sitafloxacin (B179971) and moxifloxacin based on MICs, MBCs, and MPCs. nih.gov

Table 1: In Vitro Activity of Gatifloxacin Against Select Mycobacteria

| Organism | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes | Source |

| Mycobacterium tuberculosis | 0.25 | - | Eight- to 16-fold more potent than ciprofloxacin and ofloxacin. | oup.comscienceopen.com |

| Mycobacterium fortuitum group | ≤0.12 | ≤0.5 - >32 | Generally fourfold more active than ciprofloxacin. 100% susceptible at ≤0.5 µg/mL in one study (n=39). May show resistance in some isolates. | nih.govasm.orgnih.govunifesp.br |

| Mycobacterium chelonae | ≤4 | 3.2 - >32 | Generally fourfold more active than ciprofloxacin. 97% susceptible or intermediate at ≤4 µg/mL in one study (n=32). May show resistance in some isolates. | nih.govasm.orgnih.govunifesp.brcapes.gov.br |

| Mycobacterium avium-intracellulare | - | - | Poor potency compared to M. tuberculosis, but more active than comparator quinolones. | oup.comscienceopen.comoup.comnih.gov |

Note: MIC values can vary depending on the study methodology and the specific isolates tested.

Mycoplasma Species and Chlamydia Species

Gatifloxacin has demonstrated good in vitro activity against Mycoplasma species and Chlamydia species. oup.comasm.org It has shown at least eight-fold better anti-chlamydial and anti-mycoplasma potency compared to ciprofloxacin and ofloxacin. oup.comscienceopen.comoup.com The MIC90 for Mycoplasma species was reported as 0.13 mg/L. oup.comscienceopen.com Specifically, gatifloxacin was 10-fold more potent than ciprofloxacin and ofloxacin against Mycoplasma pneumoniae and eight- to 16-fold more potent against Mycoplasma hominis based on MIC50 values. oup.comoup.com The MICs of gatifloxacin for Mycoplasma were ≤0.25 mg/L. oup.comoup.com

Against Chlamydia trachomatis and Chlamydia pneumoniae, gatifloxacin was highly potent, being eight- to 16-fold more potent than ofloxacin and ciprofloxacin. oup.comoup.com The MIC90 for Chlamydia pneumoniae was reported as 0.125 mg/L. nih.gov One study found gatifloxacin to be slightly less active against C. trachomatis and slightly more active against C. pneumoniae than ofloxacin, with MICs at which 90% of isolates had no inclusions of 0.25 mg/L. oup.comnih.gov

Table 2: In Vitro Activity of Gatifloxacin Against Mycoplasma and Chlamydia Species

| Organism | MIC90 (mg/L) | MIC Range (mg/L) | Notes | Source |

| Mycoplasma species | 0.13 | ≤0.25 | At least eight-fold better potency than ciprofloxacin and ofloxacin. | oup.comscienceopen.comoup.com |

| Mycoplasma pneumoniae | - | ≤0.25 | 10-fold more potent than ciprofloxacin and ofloxacin (MIC50). | oup.comoup.com |

| Mycoplasma hominis | - | ≤0.25 | Eight- to 16-fold more potent than ciprofloxacin and ofloxacin (MIC50). | oup.comoup.com |

| Chlamydia species | 0.13 | - | At least eight-fold better potency than ciprofloxacin and ofloxacin. | oup.comscienceopen.comoup.com |

| Chlamydia trachomatis | 0.25 | - | Eight- to 16-fold more potent than ofloxacin and ciprofloxacin. | oup.comoup.comoup.comnih.gov |

| Chlamydia pneumoniae | 0.125, 0.25 | - | Eight- to 16-fold more potent than ofloxacin and ciprofloxacin. | oup.comoup.comnih.govoup.comnih.gov |

Obligate Anaerobes: Bacteroides fragilis, Clostridium difficile, Fusobacterium spp., Prevotella spp., Porphyromonas spp., Peptostreptococci

Gatifloxacin has demonstrated activity against obligate anaerobic bacteria. oup.comasm.org Unlike some other quinolones like ciprofloxacin and ofloxacin, gatifloxacin has shown activity against Bacteroides fragilis and Clostridium difficile. oup.comscienceopen.comoup.com

In a study comparing gatifloxacin to other quinolones and antimicrobials against 294 anaerobes, the gatifloxacin MICs for 50% and 90% of the isolates tested were 0.5 and 2 mg/liter, respectively. asm.orgnih.gov These values were significantly lower than those for ciprofloxacin. asm.orgnih.gov Gatifloxacin was found to be active against Bacteroides tectum, Prevotella spp., Porphyromonas spp., and peptostreptococci. asm.orgnih.gov However, Fusobacterium species were sometimes resistant. asm.orgnih.gov With the exception of some Fusobacterium varium isolates (MICs, 2–4 mg/L), gatifloxacin MICs were ≤0.5 mg/L for other Fusobacterium spp. oup.com

Table 3: In Vitro Activity of Gatifloxacin Against Select Obligate Anaerobes

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Notes | Source |

| All anaerobes tested | 0.5 | 2 | - | Lower MICs than ciprofloxacin. | asm.orgnih.gov |

| Bacteroides fragilis | - | >8 | - | Has activity; comparator quinolones had MIC90s > 8 mg/L. | oup.comscienceopen.comoup.com |

| Clostridium difficile | - | >8 | - | Has activity; comparator quinolones had MIC90s > 8 mg/L. | oup.comscienceopen.comoup.com |

| Fusobacterium spp. | - | - | ≤0.5 - 4 | Sometimes resistant (F. varium). | oup.comasm.orgnih.gov |

| Prevotella spp. | - | - | - | Active. | asm.orgnih.gov |

| Porphyromonas spp. | - | - | - | Active. | asm.orgnih.gov |

| Peptostreptococci | - | - | - | Active. | asm.orgnih.gov |

Note: The MIC90 > 8 mg/L for comparator quinolones highlights gatifloxacin's activity against these organisms where others were less effective. The exact MIC90 for gatifloxacin against these specific species was not explicitly provided in the snippets, but its activity was noted.

Periodontopathic Bacteria: Aggregatibacter actinomycetemcomitans, Porphyromonas gingivalis, Prevotella intermedia

Gatifloxacin has shown potential antibacterial effects on periodontopathic bacteria. scirp.orgscirp.orgresearchgate.netresearchgate.netscirp.orgcqvip.com Studies have investigated its activity against Aggregatibacter actinomycetemcomitans, Porphyromonas gingivalis, and Prevotella intermedia. scirp.orgresearchgate.netscirp.org

Gatifloxacin inhibited the growth of these periodontopathic bacteria in broth. scirp.org The minimum inhibitory concentration (MIC) for A. actinomycetemcomitans was found to be as low as 2.5 nM. scirp.org For P. gingivalis, an MIC of 50 nM was reported in a study focusing on canine periodontopathic bacteria, including Porphyromonas gulae. scirp.orgresearchgate.net Gatifloxacin also exhibited antibacterial effects on P. intermedia at concentrations such as 7.5 × 102 nM. scirp.org Gatifloxacin has demonstrated bactericidal effects on these tested bacteria in a concentration-dependent manner. scirp.orgscirp.org

Table 4: In Vitro Activity of Gatifloxacin Against Select Periodontopathic Bacteria

| Organism | MIC (nM) | Notes | Source |

| Aggregatibacter actinomycetemcomitans | 2.5 | Most effective concentration for inhibition in one study. | scirp.org |

| Porphyromonas gingivalis | - | Bactericidal effects observed. MIC of 50 nM reported for P. gulae. | scirp.orgscirp.orgresearchgate.net |

| Prevotella intermedia | 750 | Antibacterial effects observed at this concentration. | scirp.org |

Activity Against Phytopathogenic Bacteria

Gatifloxacin hydrochloride has demonstrated broad-spectrum antibacterial activity against phytopathogenic bacteria. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgscienceopen.com

Ralstonia solanacearum, Pseudomonas syringae, Xanthomonas campestris pv. vesicatoria

Gatifloxacin hydrochloride has shown significant inhibitory effects against key phytopathogens such as Ralstonia solanacearum, Pseudomonas syringae pv. tomato DC3000, and Xanthomonas campestris pv. vesicatoria. nih.govfrontiersin.orgresearchgate.netfrontiersin.org

Against R. solanacearum, gatifloxacin hydrochloride exhibited a high inhibitory effect, with a reported inhibition rate of 95% at a concentration of 0.0625 mg/L. nih.govfrontiersin.orgresearchgate.netscienceopen.com The minimum inhibitory concentration (MIC) for R. solanacearum was determined to be 0.125 mg/L. nih.govfrontiersin.orgresearchgate.net Treatment with 0.5 mg/L of gatifloxacin hydrochloride was effective in killing more than 95% of R. solanacearum bacteria. nih.govfrontiersin.orgresearchgate.net

Gatifloxacin hydrochloride also demonstrated good antibacterial activity against Pseudomonas syringae pv. tomato DC3000 and Xanthomonas campestris pv. vesicatoria. nih.govfrontiersin.orgresearchgate.netfrontiersin.org At a concentration of 0.5 mg/L, gatifloxacin hydrochloride substantially inhibited the growth of both P. syringae and X. campestris pv. vesicatoria in liquid culture. frontiersin.org Higher concentrations showed bactericidal activity; 1 mg/L killed 98% of P. syringae, and 4 mg/L killed approximately 90% of X. campestris pv. vesicatoria. frontiersin.orgfrontiersin.org

Table 5: Activity of Gatifloxacin Hydrochloride Against Select Phytopathogenic Bacteria

| Organism | MIC (mg/L) | Notes | Source |

| Ralstonia solanacearum | 0.125 | 95% inhibition at 0.0625 mg/L; >95% killed at 0.5 mg/L. | nih.govfrontiersin.orgresearchgate.netscienceopen.com |

| Pseudomonas syringae pv. tomato DC3000 | - | Substantial growth inhibition at 0.5 mg/L; 98% killed at 1 mg/L. | frontiersin.orgfrontiersin.org |

| Xanthomonas campestris pv. vesicatoria | - | Substantial growth inhibition at 0.5 mg/L; ~90% killed at 4 mg/L. | frontiersin.orgfrontiersin.org |

Inhibition of Biofilm Production in Plant Pathogens

Gatifloxacin hydrochloride has been shown to significantly inhibit biofilm formation by Ralstonia solanacearum. nih.govfrontiersin.orgresearchgate.net This inhibitory effect on biofilm production represents an additional mechanism of action against this important plant pathogen. nih.govfrontiersin.orgresearchgate.net

Comparative In Vitro Antimicrobial Activity Studies

In vitro studies have been conducted to compare the antimicrobial activity of gatifloxacin with other commonly used antibiotics across various classes. These comparisons provide valuable insights into the relative potency and spectrum of activity of gatifloxacin against a range of bacterial pathogens.

Comparison with Other Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Trovafloxacin (B114552), Sparfloxacin)

Comparative in vitro studies have evaluated the activity of gatifloxacin alongside other fluoroquinolones such as ciprofloxacin, levofloxacin, moxifloxacin, ofloxacin, trovafloxacin, and sparfloxacin. These studies often assess the minimum inhibitory concentrations (MICs) of the antibiotics against various bacterial isolates to determine their relative potency.

Research indicates that gatifloxacin generally exhibits potent activity against a broad spectrum of bacteria, including many Gram-positive and Gram-negative pathogens. Comparisons with other fluoroquinolones reveal variations in activity depending on the specific bacterial species and the resistance profiles of the isolates tested. For instance, some studies may show gatifloxacin having comparable or even superior activity against certain Gram-positive cocci, including Streptococcus pneumoniae, compared to some earlier generation fluoroquinolones like ciprofloxacin or ofloxacin. Newer fluoroquinolones like moxifloxacin may demonstrate similar or enhanced activity against certain Gram-positive bacteria compared to gatifloxacin in some studies.

Against Gram-negative bacteria, gatifloxacin typically shows good activity, comparable to or slightly less potent than ciprofloxacin against some species like Pseudomonas aeruginosa. The activity against Enterobacteriaceae is generally strong among the tested fluoroquinolones, with variations in specific MIC values observed across different studies and bacterial strains.

Trovafloxacin, another fourth-generation fluoroquinolone, was noted to have better Gram-positive bacterial coverage but less Gram-negative coverage than previous fluoroquinolones; however, its use was limited due to hepatotoxicity concerns. wikipedia.orglabshare.cn Sparfloxacin, a third-generation fluoroquinolone, has also been compared to gatifloxacin in terms of in vitro activity, with studies assessing their effectiveness against various respiratory and other pathogens. wikipedia.orgtruemeds.in

Due to the extensive nature of comparative in vitro studies across numerous bacterial species and diverse collections of isolates, presenting a single comprehensive data table is challenging. However, representative findings from various studies often highlight the following trends in MIC values (lower MIC indicates higher potency):

| Antibiotic | Representative MIC Range (µg/mL) for Select Bacteria (Illustrative) | Notes |

| Gatifloxacin | 0.01 - 4 | Generally broad spectrum, good Gram-positive and Gram-negative activity |

| Ciprofloxacin | 0.008 - >16 | Excellent Gram-negative activity, variable Gram-positive activity |

| Levofloxacin | 0.03 - >8 | Good broad-spectrum activity, particularly against S. pneumoniae |

| Moxifloxacin | 0.01 - >8 | Enhanced Gram-positive activity, good anaerobic activity |

| Ofloxacin | 0.06 - >16 | Similar spectrum to ciprofloxacin but generally less potent |

| Trovafloxacin | 0.008 - >8 | Potent, particularly against Gram-positives, but safety concerns |

| Sparfloxacin | 0.03 - >8 | Good activity against Gram-positives and atypical pathogens |

Note: This table provides illustrative MIC ranges based on general trends observed in various studies and should not be considered exhaustive or definitive for all isolates.

Comparison with Beta-Lactam Antibiotics (e.g., Cefepime (B1668827), Meropenem, Piperacillin/Tazobactam, Amoxicillin/Clavulanate)

Comparisons between gatifloxacin and beta-lactam antibiotics, such as cefepime, meropenem, piperacillin/tazobactam, and amoxicillin/clavulanate, demonstrate differences in their spectrum of activity. Beta-lactams primarily target bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). mims.commims.com

Gatifloxacin, by inhibiting DNA gyrase and topoisomerase IV, offers activity against some bacteria that may be resistant to beta-lactams due to mechanisms like beta-lactamase production. labshare.cn

Studies comparing gatifloxacin to extended-spectrum cephalosporins like cefepime show varying results depending on the bacterial species. Cefepime is a fourth-generation cephalosporin (B10832234) with broad activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. wikipedia.orgfishersci.cacalpaclab.com Meropenem, a carbapenem, is known for its very broad spectrum of activity, often considered a drug of last resort for serious infections. mims.comwikipedia.orgwikidoc.orgnih.gov Piperacillin/tazobactam, a combination of an extended-spectrum penicillin and a beta-lactamase inhibitor, has potent activity against many Gram-negative bacteria, including P. aeruginosa, and good activity against some Gram-positive and anaerobic bacteria. mims.comwikipedia.orgfishersci.cauni.lu Amoxicillin/clavulanate is active against a range of Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains.

In vitro data suggest that gatifloxacin can be active against some isolates resistant to these beta-lactams. Conversely, beta-lactams, particularly carbapenems like meropenem, may show broader or more potent activity against certain bacterial groups compared to gatifloxacin. Synergy studies combining trovafloxacin (another fluoroquinolone) with beta-lactams and aminoglycosides have indicated that synergy is strain-specific and not commonly encountered. labshare.cn While this specific finding is for trovafloxacin, it highlights that simple additive or synergistic effects are not guaranteed when combining fluoroquinolones with beta-lactams.

Comparison with Aminoglycosides (e.g., Gentamicin)

Aminoglycosides like gentamicin (B1671437) exert their antibacterial effect by inhibiting bacterial protein synthesis. Comparisons with gatifloxacin, which targets DNA synthesis, reveal distinct mechanisms of action. wikipedia.org

In vitro studies comparing gatifloxacin and gentamicin show differences in their activity against various bacterial species. Gentamicin is typically very active against many Gram-negative bacteria, including Pseudomonas aeruginosa, but has limited activity against anaerobic bacteria and most Gram-positive bacteria when used alone. Gatifloxacin, with its broader spectrum, is active against both Gram-positive and Gram-negative pathogens.

As mentioned previously, synergy studies involving trovafloxacin and aminoglycosides indicate that synergy is strain-specific. labshare.cn This suggests that while combinations might be used clinically in certain situations, the in vitro interaction between gatifloxacin and aminoglycosides would also likely be complex and dependent on the specific bacterial isolate.

Comparison with Other Antimicrobial Classes (e.g., Metronidazole (B1676534), Clindamycin (B1669177), Erythromycin)

Gatifloxacin has also been compared in vitro to antibiotics from other classes, such as metronidazole, clindamycin, and erythromycin (B1671065), which have different mechanisms of action and spectra.

Metronidazole is primarily active against anaerobic bacteria and certain protozoa. wikipedia.orgwikidata.orgmims.comfishersci.dkfishersci.ca Its mechanism involves the production of reactive nitrogen species that damage microbial DNA. Gatifloxacin generally has good activity against many anaerobic bacteria, overlapping with metronidazole's spectrum in this regard, but gatifloxacin also covers a wide range of aerobic Gram-positive and Gram-negative bacteria that metronidazole does not.

Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is primarily active against Gram-positive bacteria, including many staphylococci and streptococci, and a wide range of anaerobic bacteria. Erythromycin is a macrolide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit. It is primarily active against Gram-positive bacteria and some atypical pathogens.

In comparisons with clindamycin and erythromycin, gatifloxacin often demonstrates a broader spectrum of activity, particularly against Gram-negative aerobic bacteria. While clindamycin and erythromycin are valuable for specific infections, gatifloxacin's dual targeting of DNA gyrase and topoisomerase IV provides coverage against a wider array of pathogens, including many that may be resistant to macrolides or lincosamides.

| Antibiotic | Primary Mechanism of Action | Key Spectrum Highlights |

| Gatifloxacin | DNA gyrase & Topoisomerase IV inhibition | Broad spectrum (Gram-positive, Gram-negative, Anaerobes) |

| Metronidazole | DNA damage (anaerobes, protozoa) | Anaerobic bacteria, certain protozoa |

| Clindamycin | 50S ribosomal subunit inhibition | Gram-positive bacteria, Anaerobic bacteria |

| Erythromycin | 50S ribosomal subunit inhibition | Gram-positive bacteria, Atypical pathogens |

This comparative analysis highlights that gatifloxacin possesses a broad in vitro antimicrobial spectrum, often demonstrating potent activity against pathogens susceptible to other fluoroquinolones, and providing coverage against some bacteria resistant to beta-lactams, aminoglycosides, and certain other classes of antibiotics.

Molecular Interactions and Binding Studies of Gatifloxacin

Computational Molecular Docking and Simulation Studies

Computational approaches, such as molecular docking and simulation, provide valuable insights into the potential binding modes and affinities of gatifloxacin with its target proteins and other biological macromolecules. These studies help to predict how gatifloxacin interacts at the atomic level and identify key residues involved in the binding process.

Predicting Binding Modes and Affinities with Target Proteins

Molecular docking simulations are employed to predict the preferred orientation (binding mode) of gatifloxacin within the active site of target proteins and to estimate the strength of the interaction (binding affinity). Studies have investigated the binding of gatifloxacin and its derivatives to various proteins, including bacterial enzymes like DNA gyrase and topoisomerase IV, as well as other potential targets such as estrogen receptor β and pancreatic α-amylase. nih.govkaznu.kzglobalresearchonline.net

For instance, molecular docking studies assessing gatifloxacin derivatives as potential antidepressant agents evaluated their binding affinities to protein 8FSB. Gatifloxacin itself showed a binding energy of -6.9 kcal/mol with protein 8FSB. researchgate.netbiotech-asia.orgresearchgate.net Its derivatives demonstrated higher binding affinities, ranging from -7.9 to -11.4 kcal/mol. researchgate.netbiotech-asia.orgresearchgate.net Another study investigating potential antimycobacterial activity docked quinolinone-based thiosemicarbazones, including compounds structurally related to quinolones, against targets like DNA gyrase, enoyl-acyl carrier protein reductase (InhA), and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov The binding affinity was assessed using Vina scores, where lower values indicate stronger binding. nih.gov

In the context of periodontal therapy, computational studies explored the binding affinity of gatifloxacin and other fluoroquinolones with estrogen receptor β (PDB 1QKM) and Gingipain K (PDB 6I9A). Gatifloxacin showed significant binding affinity with amino acids in the active site of estrogen receptor β. nih.gov With Gingipain K, gatifloxacin revealed a binding free energy of -7.16 kcal/mol and an inhibition constant (Ki) of 5.62 µM. nih.gov

Here is a table summarizing some predicted binding energies of gatifloxacin and its derivatives with specific protein targets from computational docking studies:

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

| Gatifloxacin | 8FSB | -6.9 | researchgate.netbiotech-asia.orgresearchgate.net |

| Gatifloxacin | Gingipain K (6I9A) | -7.16 | nih.gov |

| Gatifloxacin | Pancreatic α-amylase (5TD4) | -7.6 | kaznu.kz |

| Gatifloxacin | EtfD | -10.02 | amazonaws.com |

| Gatifloxacin Derivative I | 8FSB | -11.4 | researchgate.netbiotech-asia.orgresearchgate.net |

| Gatifloxacin Derivative II | 8FSB | -11.1 | researchgate.netbiotech-asia.orgresearchgate.net |

Analysis of Protein-Ligand Interactions and Amino Acid Networks

Computational studies also delve into the specific interactions between gatifloxacin (or its derivatives) and the amino acid residues within the binding site of target proteins. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Analyzing these interactions helps to understand the stability of the protein-ligand complex and identify critical residues for binding.

For example, in the study investigating gatifloxacin derivatives as potential antidepressants targeting protein 8FSB, the binding affinity was attributed to interactions with specific amino acids such as SER C:170, GLU C:173, ARG C:169, TRP C:168, and ARG C:65. researchgate.netbiotech-asia.org One derivative, Gati I, was found to interact with the ILE C:268 amino acid residue in the receptor protein. biotech-asia.orgresearchgate.net

Molecular dynamics simulations can further provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the interactions and conformational changes upon ligand binding. amazonaws.com Studies involving gatifloxacin and other compounds with mycobacterial electron transfer flavoprotein oxidoreductase (EtfD) have identified common amino acids involved in interactions, including ARG133, ARG146, ALA155, HIS235, and CYS298. amazonaws.complos.org Hydrogen bonds and hydrophobic interactions are considered critical for stabilizing these protein-ligand complexes. amazonaws.com

Interactions with Surfactant Systems as Biomembrane Mimics

Surfactant systems, such as micelles, are frequently utilized as simplified models of biological membranes to study the interactions of drugs with lipid bilayers. researchgate.netresearchgate.nettandfonline.com Investigating gatifloxacin's interactions with surfactants provides valuable information about its potential behavior in biological membrane environments, including diffusion and partitioning.

Volumetric and Acoustic Investigations of Drug-Surfactant Complexes

Volumetric and acoustic studies, which involve measuring properties like density and sound velocity, are used to investigate the molecular interactions between drugs and surfactants. These measurements allow for the calculation of parameters such as apparent molar volume (ɸV), isentropic compressibility (Ks), and apparent molar isentropic compressibility (ɸK). researchgate.netsci-hub.se Other parameters like partial molar volume (ɸVo), partial molar expansivity (ɸE⁰), specific acoustic impedance (Z), relative association (RA), intermolecular free length (Lf), and sound velocity number (U) can also be obtained. researchgate.netsci-hub.se

Studies on gatifloxacin's interactions with ionic surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB, cationic) and sodium dodecyl sulfate (B86663) (SDS, anionic) under physiological conditions (phosphate buffer, pH 7.4) have employed these techniques. researchgate.netsci-hub.se The concentration dependence of the calculated parameters is interpreted using models like the cosphere overlap model to understand solute-solute and solute-solvent interactions. researchgate.netsci-hub.se

Voltammetric and Spectroscopic Characterization of Interactions

Electrochemical techniques like cyclic voltammetry and spectroscopic methods such as UV-Visible spectroscopy are employed to further characterize the interactions between gatifloxacin and surfactant systems. researchgate.netresearchgate.nettandfonline.comsci-hub.se These methods can provide information on the partitioning and binding of the drug with surfactant micelles. researchgate.nettandfonline.comresearchgate.net

UV-Visible spectroscopy can be used to determine parameters like the critical micelle concentration (CMC) of surfactants in the presence of the drug and to calculate partition coefficients (Kc) and binding constants (Kb) of the drug with ionic micelles. researchgate.nettandfonline.comresearchgate.net Cyclic voltammetry also assists in determining binding parameters and can help predict the location of adsorbed drug molecules within micelles. researchgate.netsci-hub.se

Studies have utilized these techniques to evaluate the interaction of gatifloxacin with DTAB and SDS micelles, assisting in predicting where gatifloxacin molecules are located within the micelles. researchgate.netsci-hub.se

Interpretation of Solute-Solute and Solute-Solvent Intermolecular Forces

The analysis of volumetric, acoustic, voltammetric, and spectroscopic data allows for the interpretation of the intermolecular forces at play in drug-surfactant systems. This includes understanding the solute-solute, solute-solvent, and solvent-solvent interactions. researchgate.netsci-hub.sescielo.org.co

In gatifloxacin-ionic surfactant systems, the interpretation of the concentration dependence of parameters like apparent molar volume and isentropic compressibility using models such as the cosphere overlap model helps to understand the prevailing solute-solute and solute-solvent intermolecular interactions. researchgate.netsci-hub.se For instance, positive values of apparent molar volume have been interpreted as depicting strong forces between surfactant ions and zwitterions of similar compounds, leading to a reduction in electrostriction in the vicinity of these ions. researchgate.net The location of adsorbed gatifloxacin molecules within DTAB and SDS micelles, as predicted by voltammetry and UV-Visible spectroscopy, also contributes to understanding these interactions. researchgate.netsci-hub.se Preferential solvation parameters derived from techniques like the inverse Kirkwood-Buff integral can provide a more precise evaluation of molecular interactions and solvent composition around solute molecules. scielo.org.co

Interactions with Advanced Delivery System Materials

The interaction of gatifloxacin with advanced delivery system materials, such as nanoparticles, is a critical area of research for developing more effective and targeted drug delivery systems. These interactions influence drug loading, release kinetics, stability, and ultimately, therapeutic efficacy. Studies have explored the binding mechanisms and surface phenomena when gatifloxacin is associated with various nanomaterials.

Investigation of Hydrogen Bonding and Intermolecular Forces with Nanocarriers (e.g., Silica (B1680970) Nanoparticles)

Investigations into the interaction between gatifloxacin and nanocarriers like silica nanoparticles suggest that physical interactions, rather than the formation of new chemical bonds, are primarily responsible for the binding. For instance, when gatifloxacin is loaded onto nano-silica, the binding is likely driven by intermolecular forces. frontiersin.orgnih.govresearchgate.net While electrostatic interactions may not be the primary driver, the increase in the solution potential of nano-silica-loaded gatifloxacin indicates improved stability. frontiersin.orgnih.gov

Spectroscopic analysis, such as FTIR, has been used to probe the molecular interactions. Red shifts observed in the -OH stretching vibration absorption peak and -CH2 or -CH3 stretching vibration absorption peak suggest that no new bonds are formed between gatifloxacin and nano-silica. frontiersin.orgnih.gov However, it is speculated that hydrogen bonding between the silica surface and the N-H group in gatifloxacin is a promoted molecular interaction. frontiersin.orgnih.gov

The surface of untreated silica typically possesses polar groups like -OH. nih.gov The negative log P values of gatifloxacin indicate a high affinity for a polar environment at a given pH, suggesting that dipole-dipole or dipole-induced dipole electrostatic interactions could also play a role in the interaction between gatifloxacin and nano-silica. nih.gov

In the context of other nanomaterials, the self-assembly of small molecules, including signaling molecules, is often driven by non-covalent interactions such as electrostatic, hydrophobic, hydrogen bonding, and van der Waals forces. mdpi.com This highlights the general importance of these intermolecular forces in the interaction between small molecules like gatifloxacin and nanomaterial surfaces.

Characterization of Surface Interactions and Film Formation on Nanomaterials

Characterization techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), particle size analysis, and Zeta potential measurements have been employed to understand the surface interactions and the potential formation of a drug film on nanocarriers. Based on these characterizations, it has been speculated that gatifloxacin can form a film on nano-silica. frontiersin.orgnih.gov

An increase in the average particle size of nano-silica after loading with gatifloxacin further supports the idea that gatifloxacin is wrapped on the surface of the nano-silica, forming a drug film. frontiersin.orgnih.gov The surface of pure nano-silica solution is negatively charged, which is within the range that provides moderate electrostatic stabilization of suspensions. frontiersin.orgnih.gov Pure gatifloxacin solution is also negatively charged. frontiersin.orgnih.gov

Studies involving other types of nanoparticles, such as lipid nanoparticles, also discuss the formation of a film on surfaces, like the corneal surface after topical application, where the lipid core interacts with the tear film's lipid layer. nih.gov This property contributes to the retention of nanocarriers on the ocular surface. nih.gov The morphology of nanoparticles, including their smoothness and spherical shape, is considered important for enhancing the degree of internalization. ijirset.com

Research on the interaction of gatifloxacin with iron mineral/water interfaces, specifically goethite and hematite, has revealed different surface complexation patterns. researchgate.net Outer-sphere complexation, primarily involving strong hydrogen-bond interactions between hydroxyl groups on the mineral surface and oxygens of the carboxyl group of gatifloxacin, was found to be the main mechanism of adsorption onto goethite. researchgate.net In contrast, inner-sphere complexation, likely forming a bridging bidentate surface complex, dominated the adsorption onto hematite. researchgate.net This indicates that the nature of the nanomaterial surface significantly influences the interaction mechanism.

Multi-Targeting Capabilities through Complex Formation (e.g., Copper(II) Aromatic Heterocyclic Complexes)

The formation of complexes between gatifloxacin and metal ions, particularly Copper(II), in the presence of aromatic heterocyclic ligands, has emerged as a strategy to develop compounds with multi-targeting capabilities for antibacterial therapy and combating antibiotic resistance. patsnap.comnih.gov The coordination of antibiotics with metal elements is an area of increasing attention due to the slow pace of novel antibiotic development and the growing issue of antibiotic resistance. patsnap.comnih.gov

Studies have designed and synthesized novel antibacterial copper complexes based on gatifloxacin. patsnap.comnih.gov These complexes have demonstrated potent antibacterial activity. patsnap.comnih.gov For example, a specific complex, Cu-1, exhibited a minimum inhibitory concentration (MIC) of only 0.063 μg/mL against Staphylococcus aureus, indicating potent bacteriostatic capabilities. patsnap.comnih.gov

Further investigations into the antibacterial mechanisms of such complexes reveal their ability to target multiple bacterial pathways. Complex Cu-1, for instance, not only suppresses the activities of DNA gyrase and topoisomerases IV, which are known targets of fluoroquinolones like gatifloxacin, but also effectively inhibits biofilm formation and disrupts the integrity of the cell membrane. patsnap.comnih.gov This multi-targeting action is significant as it contributes to mitigating the risk of bacterial resistance emergence. patsnap.comnih.gov

Additionally, synergy between these copper-gatifloxacin complexes and conventional antibiotics has been confirmed through checkerboard assays, suggesting novel strategies for antibacterial therapy. patsnap.comnih.gov In vivo experiments have also provided support for the potential of these complexes in treating infections. nih.gov

Gatifloxacin, as a fluoroquinolone, can bind to metal ions and form complexes where it can act as a bidentate, unidentate, or bridging ligand due to the chemical features in its nucleus, including a carbonyl oxygen at position 4, a basic piperazinyl ring at site 7, and a carboxylic acid group at position 3. ajgreenchem.comsemanticscholar.org Infrared data from studies on mixed ligand metal complexes derived from gatifloxacin indicate that gatifloxacin can react with metal ions as a bidentate ligand through one carboxylate oxygen and pyridone oxygen, forming stable complexes. colab.ws Studies have synthesized gatifloxacin complexes with various metal ions, including Cu(II), and their structures have been investigated using spectroscopic methods. colab.ws These complexes have shown enhanced antibacterial activity compared to the free ligand. colab.ws

Copper(II) complexes with gatifloxacin, prepared with or without N,N'-donor heterocyclic ligands like 2,2'-bipyridylamine, 1,10-phenanthroline, or 2,2'-bipyridine, have also been characterized and tested for antimicrobial activity. researchgate.net Their activity was found to be similar to or higher than that of free gatifloxacin. researchgate.net The interaction of these complexes with DNA has been studied, suggesting intercalation as a possible binding mode. researchgate.net

The formation of complexes between gatifloxacin and metal ions like Co(II), Ni(II), and La(III) has also been explored for analytical purposes, with studies investigating the optimal conditions for complex formation and determining the composition and stability constants of these complexes. researchgate.net

Here is a table summarizing some of the interactions discussed:

| Interaction Type | Materials Involved | Key Findings / Mechanisms |

| Interaction with Nanocarriers | Silica Nanoparticles | Primarily physical interaction, likely driven by intermolecular forces. frontiersin.orgnih.govresearchgate.net Hydrogen bonding between silica surface and gatifloxacin's N-H group is speculated. frontiersin.orgnih.gov Dipole-dipole or dipole-induced dipole interactions may also play a role. nih.gov |

| Surface Interactions and Film Formation | Silica Nanoparticles | Gatifloxacin may form a film on the surface. frontiersin.orgnih.gov Increased particle size after loading supports surface wrapping. frontiersin.orgnih.gov Surface charge influences stability. frontiersin.orgnih.gov |

| Surface Complexation (Environmental Context) | Goethite (Iron Mineral) | Outer-sphere complexation involving hydrogen bonding. researchgate.net |

| Surface Complexation (Environmental Context) | Hematite (Iron Mineral) | Inner-sphere complexation, likely forming a bridging bidentate complex. researchgate.net |

| Complex Formation for Multi-Targeting Capabilities | Copper(II) and Aromatic Heterocyclic Ligands | Formation of potent antibacterial complexes with multi-targeting actions (DNA gyrase, topoisomerase IV, biofilm, cell membrane). patsnap.comnih.gov Synergy with conventional antibiotics observed. patsnap.comnih.gov |

| Complex Formation with Metal Ions | Various Metal Ions (Co(II), Ni(II), La(III), Mn(II), Fe(II), etc.) | Gatifloxacin acts as a ligand, typically bidentate. ajgreenchem.comsemanticscholar.orgcolab.ws Complexes can exhibit enhanced antibacterial activity. colab.wsresearchgate.net Interactions with DNA suggested. researchgate.net |

Bacterial Resistance Mechanisms to Gatifloxacin

Chromosomal Mutations in Target Enzymes

Fluoroquinolones, including gatifloxacin, exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. Mutations within the genes encoding subunits of these enzymes can reduce the binding affinity of gatifloxacin, leading to decreased susceptibility. These mutations are commonly located in specific regions known as the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. nih.gov

Mutations within gyrA (DNA Gyrase A Subunit) and Their Impact on Susceptibility

DNA gyrase, a type II topoisomerase, is typically the primary target of fluoroquinolones in Gram-negative bacteria. Mutations in the gyrA gene, encoding the A subunit of DNA gyrase, are a significant mechanism of resistance to gatifloxacin. These mutations, often single amino acid substitutions within the QRDR of GyrA, can lead to reduced susceptibility. For instance, studies have shown that single mutations in gyrA can lead to increases in the minimum inhibitory concentration (MIC) of gatifloxacin, although sometimes the effect of a single gyrA mutation alone on gatifloxacin MIC can be minimal or silent depending on the bacterial species and specific mutation. nih.govpsu.edu However, the presence of a gyrA mutation has been associated with increased MICs of gatifloxacin in some strains. vivexia.fr In Clostridium perfringens, mutations in gyrA, particularly changes at Gly-81 to Cys and Asp-87 to Tyr, were selected with gatifloxacin. asm.org

Mutations within parC (Topoisomerase IV C Subunit) and Their Contribution to Resistance

Topoisomerase IV, also a type II topoisomerase, is often considered the primary target of fluoroquinolones in Gram-positive bacteria. Mutations in the parC gene, encoding the C subunit of topoisomerase IV (GrlA in Staphylococcus aureus), also contribute to gatifloxacin resistance. Single mutations in parC can cause increases in the MIC of gatifloxacin. nih.govpsu.edu For example, in S. aureus, single grlBA mutations resulted in two- to fourfold increases in the MIC of gatifloxacin. nih.gov In Streptococcus pneumoniae, parC mutations like S79F and S79T have been linked to increased gatifloxacin MICs. vivexia.fr Some studies suggest that for gatifloxacin, topoisomerase IV is the primary target. nih.govpsu.edu

Cumulative Effects of Dual Mutations on Resistance Levels

High-level resistance to gatifloxacin often requires the accumulation of mutations in both gyrA and parC genes. jidc.org The presence of dual mutations in both target enzymes has a synergistic effect, leading to significantly higher levels of resistance compared to single mutations in either gene alone. nih.govpsu.edu For instance, in S. aureus, double mutations in gyrA and grlA or grlB caused a substantial increase in the MIC of gatifloxacin. nih.govpsu.edu Studies in Escherichia coli have also shown that isolates with greater levels of resistance often possess double mutations in both gyrA and parC genes. jidc.org The cumulative effect of these mutations underscores the challenge in overcoming resistance once multiple alterations in the target enzymes have occurred.

Here is a table summarizing the impact of single and double mutations on gatifloxacin MIC in Staphylococcus aureus:

| Strain Type | Relevant Mutations | Fold Increase in Gatifloxacin MIC | Source |

| Wild-type | None | 1 | nih.govpsu.edu |

| Single grlBA mutation | grlBA | 2- to 4-fold | nih.govpsu.edu |

| Single gyrA mutation | gyrA | Silent or up to 2-fold | nih.govpsu.edu |

| Double gyrA and grlA mutation | gyrA and grlA | 32- to 64-fold | nih.govpsu.edu |

| Double gyrA and grlB mutation | gyrA and grlB | 32- to 64-fold | nih.govpsu.edu |

Efflux Pump Mediated Resistance

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, thereby reducing their intracellular concentration and contributing to resistance. Some efflux pumps in mammalian cells can also transport antibiotics, potentially affecting drug distribution and contributing to resistance in the context of host-pathogen interactions.

Characterization of Gatifloxacin as a Substrate for Efflux Transporters (e.g., P-glycoprotein/P-gp/MDR1/ABCB1, Multidrug Resistance-Associated Protein 2/MRP2/ABCC2/cMOAT)